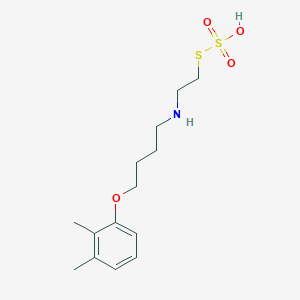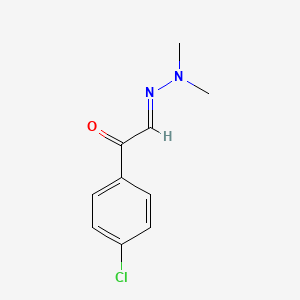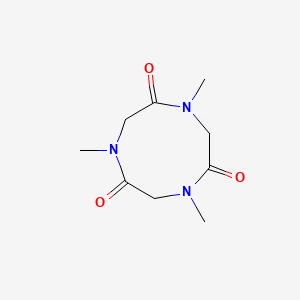![molecular formula C13H27NO4S2 B14705844 s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate CAS No. 21209-26-7](/img/structure/B14705844.png)
s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(Cyclopentyloxy)hexyl]aminoethanethiol sulfate is a chemical compound with a complex structure that includes a cyclopentyloxy group, a hexyl chain, an aminoethanethiol group, and a sulfate group.
Preparation Methods
The synthesis of 2-[6-(Cyclopentyloxy)hexyl]aminoethanethiol sulfate involves multiple steps, including the formation of the cyclopentyloxy group and the attachment of the aminoethanethiol group. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2-[6-(Cyclopentyloxy)hexyl]aminoethanethiol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may result in the replacement of the aminoethanethiol group with other functional groups .
Scientific Research Applications
2-[6-(Cyclopentyloxy)hexyl]aminoethanethiol sulfate has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used as a probe to study cellular processes and molecular interactionsIn industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[6-(Cyclopentyloxy)hexyl]aminoethanethiol sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[6-(Cyclopentyloxy)hexyl]aminoethanethiol sulfate can be compared with other similar compounds, such as those containing cyclopentyloxy groups or aminoethanethiol groups. These compounds may share some chemical properties and applications but differ in their specific structures and reactivity.
Properties
CAS No. |
21209-26-7 |
|---|---|
Molecular Formula |
C13H27NO4S2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
6-(2-sulfosulfanylethylamino)hexoxycyclopentane |
InChI |
InChI=1S/C13H27NO4S2/c15-20(16,17)19-12-10-14-9-5-1-2-6-11-18-13-7-3-4-8-13/h13-14H,1-12H2,(H,15,16,17) |
InChI Key |
VYVMVTIASBGUMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)

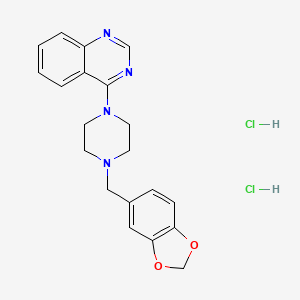
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
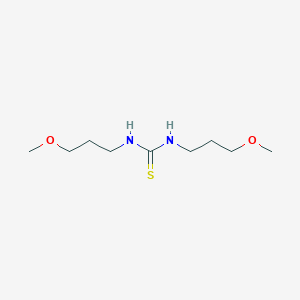
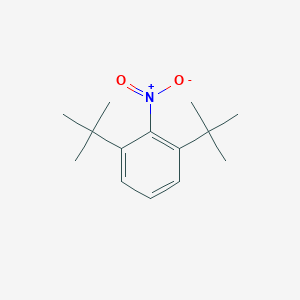
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)

![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
